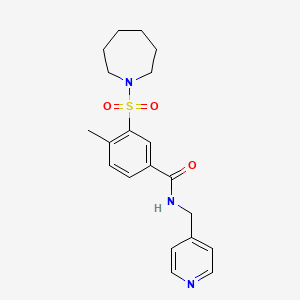
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied extensively due to its unique properties and potential applications in various fields of research. In
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory mediators such as cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting a potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments include its unique properties and potential applications in various fields of research. This compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer.
The limitations of using this compound in lab experiments include the potential for side effects and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are many future directions for the study of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One potential direction is the further study of its anti-inflammatory properties and potential use in the treatment of autoimmune diseases. Additionally, this compound could be studied further for its potential use in the treatment of cancer, with a focus on understanding its mechanism of action and potential side effects. Further research could also explore the potential applications of this compound in other fields of scientific research, such as neuroscience or microbiology.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 4-methyl-N-(pyridin-4-ylmethyl)benzamide with azepane-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-6-7-18(20(24)22-15-17-8-10-21-11-9-17)14-19(16)27(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIOSVMSIVTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
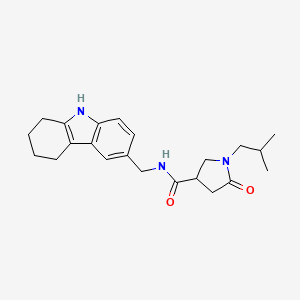
![ethyl 5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5421031.png)
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5421038.png)
![2,4-dimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5421044.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5421046.png)
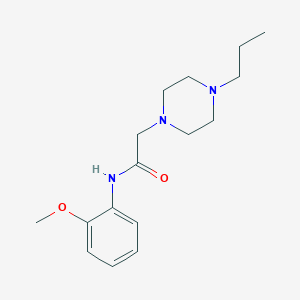
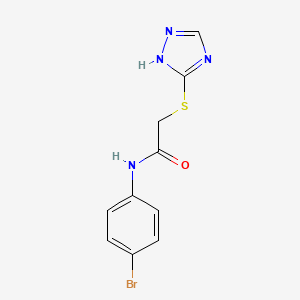
![1-[4-(hexyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5421077.png)
![methyl 4-(3-methoxyphenyl)-6-[(2-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5421079.png)
![N-(4-ethoxyphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421100.png)
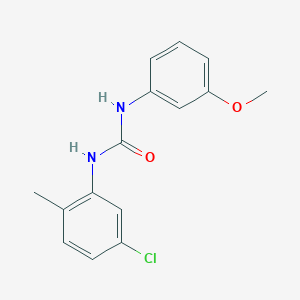
![N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421123.png)
![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![3-(allylthio)-6-[5-(3-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421133.png)
